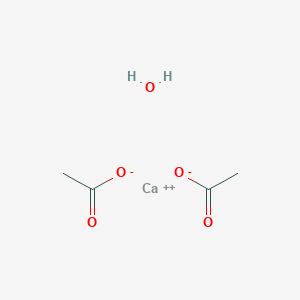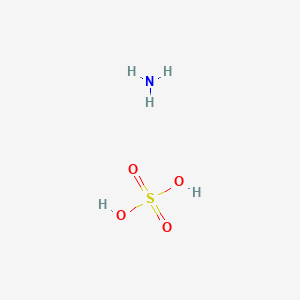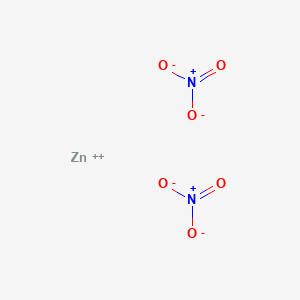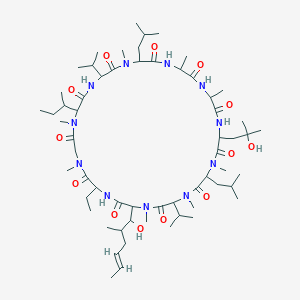
Calcium acetate monohydrate
概要
説明
Calcium acetate monohydrate is a chemical compound that is the calcium salt of acetic acid. It is commonly referred to as calcium ethanoate. The compound has the chemical formula ( \text{Ca(CH}_3\text{COO)}_2 \cdot \text{H}_2\text{O} ). It appears as a white, hygroscopic solid with a slight acetic acid odor. This compound is widely used in various applications, including as a food additive, a stabilizer, and a buffer.
作用機序
Target of Action
Calcium acetate monohydrate primarily targets phosphate ions in the body . This compound is particularly useful in patients with kidney disease, where blood levels of phosphate may rise, leading to bone problems .
Mode of Action
This compound and other calcium salts are phosphate binders . They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphate homeostasis pathway . By binding to dietary phosphate, calcium acetate prevents the absorption of phosphate, thereby reducing serum phosphate levels . This helps to prevent complications such as ectopic calcification and secondary hyperparathyroidism, which can occur due to elevated phosphate levels .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a phosphate binder .
Result of Action
The primary result of the action of this compound is the reduction of serum phosphate levels . This can help to prevent the development of bone problems in patients with kidney disease . Additionally, by preventing the absorption of phosphate, calcium acetate can help to prevent the development of secondary hyperparathyroidism and ectopic calcification .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ions in the gastrointestinal tract can affect the binding of calcium acetate to phosphate . Additionally, the pH of the gastrointestinal tract can influence the solubility of calcium acetate, and thus its ability to bind to phosphate
生化学分析
Biochemical Properties
Calcium acetate monohydrate plays a crucial role in biochemical reactions. It has the ability to regulate acidity and buffer solutions. It can act as a weak base or a weak acid, depending on the pH of the environment, making it useful in various applications that require pH control .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In patients with end-stage renal disease, it is used as a phosphate binder to prevent elevated phosphate levels, ectopic calcification, and secondary hyperparathyroidism . It works by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind with phosphate in the diet. This binding interaction prevents the absorption of phosphate, thereby helping to regulate phosphate levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the solubilities of this compound in aqueous solution decrease with increasing temperature .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in dogs and cats with chronic kidney disease, a dosage of 60–90 mg/kg orally every 24 hours, divided and given with each meal, is used to manage hyperphosphatemia .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate phosphate levels in the body. It binds with phosphate in the diet, preventing its absorption and helping to maintain appropriate phosphate levels .
準備方法
Synthetic Routes and Reaction Conditions: Calcium acetate monohydrate can be synthesized through the reaction of calcium carbonate or calcium hydroxide with acetic acid. The reactions are as follows: [ \text{CaCO}_3 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca(CH}_3\text{COO)}_2 (\text{aq}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) ] [ \text{Ca(OH)}_2 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca(CH}_3\text{COO)}_2 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) ]
Industrial Production Methods: Industrial production of this compound often involves the use of eggshell waste or limestone as a source of calcium carbonate. The calcium carbonate is reacted with acetic acid to produce calcium acetate, which is then crystallized to obtain the monohydrate form .
化学反応の分析
Types of Reactions: Calcium acetate monohydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to form calcium carbonate and acetone. [ \text{Ca(CH}_3\text{COO)}_2 \cdot \text{H}_2\text{O} \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COCH}_3 ]
Neutralization: It reacts with acids to form calcium salts and acetic acid. [ \text{Ca(CH}_3\text{COO)}_2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{CH}_3\text{COOH} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Calcium carbonate: Formed during decomposition.
Acetone: Formed during decomposition.
Calcium salts: Formed during neutralization reactions.
科学的研究の応用
Calcium acetate monohydrate has a wide range of applications in scientific research:
類似化合物との比較
- Magnesium acetate
- Sodium acetate
- Potassium acetate
Comparison:
- Calcium acetate vs. Magnesium acetate: Both are used as food additives and in medical applications. calcium acetate is more commonly used as a phosphate binder in patients with kidney disease.
- Calcium acetate vs. Sodium acetate: Sodium acetate is widely used in the food industry as a seasoning and preservative, while calcium acetate is primarily used for its phosphate-binding properties.
- Calcium acetate vs. Potassium acetate: Potassium acetate is used in de-icing and as a food additive, whereas calcium acetate is used in medical and industrial applications.
Calcium acetate monohydrate stands out due to its specific application in controlling phosphate levels in patients with kidney disease, making it unique among similar compounds .
特性
CAS番号 |
5743-26-0 |
|---|---|
分子式 |
C2H6CaO3 |
分子量 |
118.15 g/mol |
IUPAC名 |
calcium;diacetate;hydrate |
InChI |
InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChIキー |
NHHLKCCMQXUHTD-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Ca+2] |
正規SMILES |
CC(=O)O.O.[Ca] |
| 5743-26-0 | |
関連するCAS |
114460-21-8 |
同義語 |
(CH3COO)2Ca.H2O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of calcium acetate monohydrate?
A1: The molecular formula of this compound is Ca(CH3COO)2·H2O, and its molecular weight is 176.18 g/mol.
Q2: Does spectroscopic data exist for this compound?
A2: Yes, various spectroscopic techniques have been used to characterize this compound. * X-ray diffraction (XRD) studies reveal its crystal structure. [, , , , , , , , , ]* Fourier transform infrared spectroscopy (FTIR) provides information about its functional groups. [, , , ]* Nuclear magnetic resonance (NMR) spectroscopy, specifically 43Ca NMR, has been employed to investigate the local calcium environment. []
Q3: How does the stability of this compound vary under different heating conditions?
A3: this compound undergoes dehydration upon heating. Research indicates: * Heating to 300°C results in the formation of anhydrous α-Ca(CH3COO)2. []* Heating the monohydrate or half-hydrate can produce anhydrous forms of calcium acetate. []
Q4: Can this compound be used in aqueous solutions for synthesizing calcium phosphates?
A4: Yes, this compound serves as a calcium source in synthesizing calcium phosphates like amorphous calcium phosphate (ACP) and poorly crystallized apatite (PCA). Its use avoids the introduction of nitrate or acetate ions into the synthesis solutions, unlike calcium nitrate tetrahydrate. []
Q5: Does this compound exhibit any catalytic activity in biomass pyrolysis?
A5: While this compound itself is not a catalyst in biomass pyrolysis, its calcination product, calcium oxide (CaO), demonstrates catalytic activity. Research has explored using CaO derived from this compound (CA-CaO) in the co-pyrolysis of food waste digestate and corn husk, demonstrating its potential in upgrading bio-oil by influencing the composition of the resulting products. []
Q6: What are the applications of this compound in the biomedical field?
A6: this compound plays a crucial role in creating biocompatible materials: * It acts as an electrolyte component in the micro-arc oxidation (MAO) process. This process generates bioactive calcium phosphate coatings on titanium implants, enhancing their biocompatibility and osteointegration properties. [, , , , , , , ]* It is a precursor for synthesizing hydroxyapatite (HA), a key component of bone and teeth, for various biomedical applications. [, , ]
Q7: Beyond biomedicine, what are other applications of this compound?
A7: * Food additive: this compound is utilized as a food additive, often serving as a firming agent or acidity regulator. [] * Precursor for other calcium compounds: It is a starting material for producing other calcium compounds, highlighting its versatility in chemical synthesis. [, ]
Q8: How does the solubility of this compound influence its applications?
A8: The high solubility of this compound in water is crucial for its use in various applications: * Biomaterial synthesis: It enables the preparation of homogeneous electrolyte solutions for techniques like MAO. [, , , , , ]* Food industry: Its solubility is critical for its function as a food additive, ensuring even distribution within food products. [, ]
Q9: What analytical techniques are important in this compound research?
A9: A range of analytical techniques is employed to characterize this compound and its derivatives:* Microscopy techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to examine the morphology and microstructure of materials. [, , , , , , , , ]* Spectroscopic methods such as XRD, FTIR, and NMR provide insights into the structure, composition, and properties of the compound and its derivatives. [, , , , , , , , , , , ]
Q10: Can waste materials be utilized as a source for this compound production?
A10: Yes, research has demonstrated the feasibility of using waste materials like eggshells [] and clam shells [, ] as a sustainable source of calcium carbonate for this compound production. This approach aligns with the principles of waste management and resource efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)













